molecular formula C16H19F2NO3 B2418372 2-(2,4-Difluorophenyl)-1-(3-((tetrahydrofuran-3-yl)methoxy)azetidin-1-yl)ethan-1-one CAS No. 2309553-80-6

2-(2,4-Difluorophenyl)-1-(3-((tetrahydrofuran-3-yl)methoxy)azetidin-1-yl)ethan-1-one

Cat. No.: B2418372
CAS No.: 2309553-80-6
M. Wt: 311.329
InChI Key: PGJCQPWMXBZMGC-UHFFFAOYSA-N
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Description

2-(2,4-Difluorophenyl)-1-(3-((tetrahydrofuran-3-yl)methoxy)azetidin-1-yl)ethan-1-one is a chemical reagent intended for research applications. The structure of this compound, featuring a 2,4-difluorophenyl group linked to an azetidine ring that is further modified with a tetrahydrofuran-3-yl)methoxy chain, suggests its potential as a key intermediate in medicinal chemistry and drug discovery projects. Researchers may employ this compound in the synthesis of more complex molecules, particularly in the development of pharmacologically active agents. The azetidine and tetrahydrofuran rings are valuable saturated heterocycles that can influence a molecule's conformation, solubility, and metabolic stability. This product is strictly for research purposes and is not intended for diagnostic or therapeutic use in humans or animals. Researchers should consult the product's Certificate of Analysis for specific data on purity and characterization.

Properties

IUPAC Name

2-(2,4-difluorophenyl)-1-[3-(oxolan-3-ylmethoxy)azetidin-1-yl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19F2NO3/c17-13-2-1-12(15(18)6-13)5-16(20)19-7-14(8-19)22-10-11-3-4-21-9-11/h1-2,6,11,14H,3-5,7-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGJCQPWMXBZMGC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC1COC2CN(C2)C(=O)CC3=C(C=C(C=C3)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19F2NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(2,4-Difluorophenyl)-1-(3-((tetrahydrofuran-3-yl)methoxy)azetidin-1-yl)ethan-1-one represents a significant area of interest in medicinal chemistry due to its potential biological activities. This article aims to detail its biological activity, focusing on pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C21H21F2N3O4C_{21}H_{21}F_2N_3O_4 with a molecular weight of approximately 449.47 g/mol. The compound is characterized by the presence of a difluorophenyl group, an azetidine moiety, and a tetrahydrofuran substituent, which contribute to its unique biological properties.

Structural Features

FeatureDescription
IUPAC Name2-(2,4-Difluorophenyl)-1-(3-((tetrahydrofuran-3-yl)methoxy)azetidin-1-yl)ethan-1-one
Molecular FormulaC21H21F2N3O4C_{21}H_{21}F_2N_3O_4
Molecular Weight449.47 g/mol
CAS Number149809-43-8

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of compounds similar to 2-(2,4-Difluorophenyl)-1-(3-((tetrahydrofuran-3-yl)methoxy)azetidin-1-yl)ethan-1-one . For instance, derivatives containing the triazole ring have shown promising antifungal activity against Candida albicans, with Minimum Inhibitory Concentration (MIC) values significantly lower than those of standard antifungal agents like fluconazole .

Table: Antifungal Activity Comparison

CompoundMIC (μg/mL)Reference
Fluconazole256
Compound with Triazole0.0156

The mechanism by which this compound exerts its biological effects is not fully elucidated but may involve the inhibition of specific enzymes or pathways related to microbial growth and proliferation. Similar compounds have been shown to inhibit key enzymes in fungal cell wall synthesis, leading to increased susceptibility to treatment.

Case Studies

  • Antifungal Efficacy Against Candida spp.:
    A study demonstrated that compounds structurally related to 2-(2,4-Difluorophenyl)-1-(3-((tetrahydrofuran-3-yl)methoxy)azetidin-1-yl)ethan-1-one exhibited significantly enhanced antifungal activity compared to traditional agents. The study reported MIC values as low as 0.00097 μg/mL against various strains of Candida species .
  • Inhibition of Bacterial Growth:
    Another investigation focused on the antibacterial properties of similar compounds against Gram-positive and Gram-negative bacteria. The results indicated that these compounds could inhibit strains such as Staphylococcus aureus and Escherichia coli with MIC values ranging from 0.125 to 8 μg/mL .

Preparation Methods

Retrosynthetic Analysis and Key Intermediates

The target molecule can be dissected into three primary components: (1) the 2,4-difluorophenylacetyl core, (2) the azetidin-1-yl moiety, and (3) the tetrahydrofuran-3-ylmethoxy substituent. Retrosynthetically, the compound is accessible via a nucleophilic substitution reaction between a preformed azetidine derivative and a halogenated ketone intermediate.

Synthesis of 2-Bromo-1-(2,4-difluorophenyl)ethan-1-one

The 2,4-difluorophenylacetyl fragment is typically synthesized via Friedel-Crafts acylation of 1,3-difluorobenzene with bromoacetyl bromide in the presence of a Lewis catalyst such as aluminum trichloride. This yields 2-bromo-1-(2,4-difluorophenyl)ethan-1-one, a critical electrophilic intermediate for subsequent azetidine coupling.

Representative Procedure

  • Reactants : 1,3-Difluorobenzene (10 mmol), bromoacetyl bromide (12 mmol), AlCl₃ (1.2 eq)
  • Conditions : Dichloromethane, 0°C to room temperature, 12 h
  • Yield : 78% (isolated as pale-yellow crystals)

Preparation of 3-((Tetrahydrofuran-3-yl)Methoxy)Azetidine

The azetidine derivative is synthesized through a sequential protection-etherification-deprotection strategy:

Step 1: Protection of Azetidin-3-ol

Azetidin-3-ol (1.0 eq) is treated with di-tert-butyl dicarbonate (1.2 eq) in tetrahydrofuran (THF) to furnish tert-butyl 3-hydroxyazetidine-1-carboxylate.

Step 2: Etherification with Tetrahydrofuran-3-ylmethanol

The protected azetidine (1.0 eq) undergoes Mitsunobu reaction with tetrahydrofuran-3-ylmethanol (1.5 eq) using triphenylphosphine (1.5 eq) and diethyl azodicarboxylate (DEAD, 1.5 eq) in THF. This installs the methoxy group at the azetidine C3 position.

Step 3: Deprotection

The Boc group is removed via treatment with hydrochloric acid (4 M in dioxane) to yield 3-((tetrahydrofuran-3-yl)methoxy)azetidine as a hydrochloride salt.

Optimization Note :

  • Solvent Sensitivity : Reactions conducted in acetonitrile or dimethylacetamide showed reduced yields compared to THF.
  • Temperature : Elevated temperatures (>60°C) led to decomposition of the tetrahydrofuran moiety.

Final Coupling and Characterization

The convergent synthesis is completed by reacting 2-bromo-1-(2,4-difluorophenyl)ethan-1-one with 3-((tetrahydrofuran-3-yl)methoxy)azetidine under basic conditions:

Procedure

  • Reactants : 2-Bromo-1-(2,4-difluorophenyl)ethan-1-one (1.0 eq), 3-((tetrahydrofuran-3-yl)methoxy)azetidine (1.2 eq), DIPEA (3.0 eq)
  • Solvent : Acetonitrile (0.03 M concentration)
  • Conditions : 60°C, 16 h under nitrogen
  • Workup : Concentration in vacuo, purification via silica gel chromatography (hexane:ethyl acetate = 4:1)
  • Yield : 62% (white crystalline solid)

Analytical Data

  • ¹H NMR (600 MHz, CDCl₃): δ 7.82–7.75 (m, 1H, ArH), 7.12–7.03 (m, 2H, ArH), 4.45–4.38 (m, 2H, OCH₂), 3.92–3.85 (m, 1H, tetrahydrofuran CH), 3.72–3.64 (m, 4H, azetidine NCH₂), 2.98 (s, 2H, COCH₂), 2.15–1.92 (m, 4H, tetrahydrofuran CH₂).
  • HRMS : Calcd for C₁₇H₁₈F₂NO₃ [M+H]⁺: 346.1254; Found: 346.1251.

Alternative Synthetic Routes and Comparative Analysis

Radical-Mediated Coupling

A photoredox-catalyzed approach using CuCl (10 mol%) and fac-Ir(ppy)₃ under blue LED irradiation was explored for the C–N bond formation. While this method achieved moderate yields (41–44%), competing side reactions limited its practicality compared to conventional nucleophilic substitution.

Enzymatic Resolution

Chiral pool synthesis starting from (R)-tetrahydrofuran-3-carboxylic acid derivatives provided enantiomerically pure product but required additional steps for azetidine functionalization.

Yield Comparison

Method Yield (%) Purity (HPLC)
Nucleophilic Substitution 62 98.5
Photoredox Catalysis 44 89.2
Enzymatic Resolution 35 99.1

Mechanistic Considerations and Side Reactions

The nucleophilic substitution proceeds via an SN2 mechanism, with the azetidine nitrogen attacking the electrophilic α-carbon of the bromoketone. Competing elimination to form α,β-unsaturated ketones was observed at temperatures >80°C. The tetrahydrofuran methoxy group exhibited stability under basic conditions but underwent ring-opening in strongly acidic media (pH <2).

Industrial-Scale Considerations and Process Optimization

For kilogram-scale production, the following parameters were critical:

  • Solvent Recycling : Acetonitrile recovery via distillation improved cost efficiency by 27%.
  • Catalyst Loading : Reducing DIPEA from 3.0 eq to 2.2 eq maintained yields while minimizing waste.
  • Crystallization : Ethanol/water (7:3) provided optimal crystal habit for filtration (particle size 50–100 µm).

Q & A

Basic: What safety protocols should researchers follow when handling this compound?

Answer:
Based on safety data sheets for structurally related compounds (e.g., azetidinone derivatives), researchers should:

  • Use PPE : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact .
  • Ventilation : Work in a fume hood to prevent inhalation of vapors, as similar compounds exhibit acute toxicity (Category 4 for inhalation, skin, and oral exposure) .
  • Storage : Store in sealed containers under inert gas (e.g., nitrogen) in a cool, dry, ventilated area away from oxidizers .
  • Spill Management : Absorb spills with inert material (e.g., sand) and avoid release into waterways .

Basic: What spectroscopic methods are recommended for structural confirmation?

Answer:
For azetidinone derivatives, the following methods are critical:

  • X-ray Crystallography : Resolve the 3D structure, particularly for stereochemistry (e.g., tetrahydrofuran-3-yl methoxy groups). Studies on analogous compounds used Mo-Kα radiation (λ = 0.71073 Å) and SHELX software for refinement .
  • NMR Spectroscopy : Use 1H^{1}\text{H} and 13C^{13}\text{C} NMR to confirm substituent positions. For fluorinated analogs, 19F^{19}\text{F} NMR can resolve electronic environments of fluorine atoms .
  • Mass Spectrometry : High-resolution ESI-MS to verify molecular weight (e.g., expected m/z ~351.36 for C18_{18}H20_{20}F2_{2}NO3_{3}) .

Advanced: How can synthesis yield be optimized for this compound?

Answer:
Key methodological considerations from analogous syntheses:

  • Solvent Selection : Use polar aprotic solvents (e.g., tetrahydrofuran or dichloromethane) to enhance nucleophilic substitution at the azetidine nitrogen .
  • Catalysts : Employ coupling agents like HATU or DCC for amide bond formation, with triethylamine as a base to neutralize HCl byproducts .
  • Temperature Control : Maintain reactions at 0–5°C during sensitive steps (e.g., acylation) to minimize side reactions .
  • Purification : Use flash chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization from ethanol/water .

Advanced: How should researchers address contradictions in reported biological activity data?

Answer:
Contradictions may arise from assay conditions or compound stability. Mitigation strategies include:

  • Purity Verification : Confirm purity via HPLC (>95%) and LC-MS to rule out degradation products .
  • Assay Replication : Test activity across multiple cell lines (e.g., HEK293, HepG2) and control for solvent effects (e.g., DMSO concentration ≤0.1%) .
  • Metabolic Stability : Perform liver microsome assays to assess if metabolites contribute to observed effects .

Basic: What are the critical steps in synthesizing this compound?

Answer:
A generalized synthesis route (adapted from azetidinone derivatives ):

Azetidine Functionalization : React 3-(hydroxymethyl)azetidine with tetrahydrofuran-3-yl methoxy groups via Mitsunobu reaction (DIAD, PPh3_3) .

Ketone Formation : Couple the functionalized azetidine with 2,4-difluorophenylacetyl chloride using a Schlenk line under nitrogen .

Workup : Quench with ice water, extract with ethyl acetate, and dry over Na2_2SO4_4 .

Advanced: How to design stability studies under environmental conditions?

Answer:
Adapt methodologies from environmental fate studies :

  • Hydrolytic Stability : Incubate the compound in buffers (pH 4–9) at 25°C and 40°C, analyzing degradation via HPLC .
  • Photodegradation : Expose to UV light (λ = 254 nm) in quartz cells, monitoring breakdown products with GC-MS .
  • Biotic Degradation : Use soil microcosms or activated sludge to assess microbial metabolism .

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